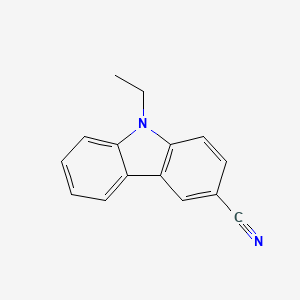

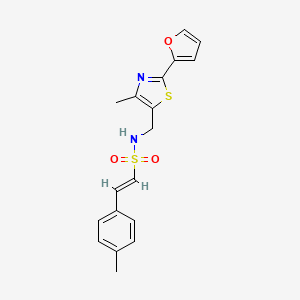

9-éthyl-9H-carbazole-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

9-ethyl-9H-carbazole-3-carbonitrile is an organic compound that has garnered attention in various fields due to its unique chemical structure and properties. It is a derivative of carbazole, a nitrogen-containing heterocycle known for its diverse biological and chemical applications.

Applications De Recherche Scientifique

9-ethyl-9H-carbazole-3-carbonitrile has been extensively studied for its applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential as an antitumor agent by reactivating the p53 pathway in human melanoma cells . Additionally, it has been explored for its antioxidant properties and its use in organic light-emitting diodes (OLEDs) and other electronic devices .

Mécanisme D'action

Target of Action

The primary target of 9-ethyl-9H-carbazole-3-carbonitrile is the p53 protein, a major tumor suppressor that is frequently mutated in many cancers . The p53 protein plays a crucial role in preventing cancer formation, thus it is often referred to as the “guardian of the genome”.

Mode of Action

9-Ethyl-9H-carbazole-3-carbonitrile interacts with its target, the p53 protein, by enhancing its phosphorylation at Ser15 . This interaction leads to the activation of the p53 pathway, which in turn induces apoptosis (programmed cell death) and senescence (cellular aging) in melanoma cells .

Biochemical Pathways

The activation of the p53 pathway by 9-ethyl-9H-carbazole-3-carbonitrile affects several biochemical pathways related to cell apoptosis . Notably, it enhances the phosphorylation of p38-MAPK and c-Jun N-terminal kinase (JNK), two key proteins involved in the regulation of cellular stress response and apoptosis .

Pharmacokinetics

Its molecular weight of 22027 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The action of 9-ethyl-9H-carbazole-3-carbonitrile results in the induction of apoptosis and senescence in melanoma cells . This leads to a significant and selective suppression of melanoma cell growth, without affecting normal human melanocytes . These effects suggest the potential of 9-ethyl-9H-carbazole-3-carbonitrile to be developed as a new drug for melanoma therapy .

Analyse Biochimique

Biochemical Properties

For instance, a related compound, 9-ethyl-9H-carbazole-3-carbaldehyde, has been shown to enhance the phosphorylation of p53 at Ser15 in melanoma cells .

Cellular Effects

9-ethyl-9H-carbazole-3-carbonitrile has been shown to have significant effects on cellular processes. For example, it has been found to suppress the growth of melanoma cells by enhancing cell apoptosis and reducing cell proliferation . Importantly, it does not have any evident toxic effects on normal tissues .

Molecular Mechanism

It’s suggested that it induces melanoma cell apoptosis and senescence through the activation of the p53 pathway . This activation is believed to be a result of enhanced phosphorylation of p53 at Ser15 .

Metabolic Pathways

Carbazole derivatives are known to interact with various enzymes and cofactors .

Méthodes De Préparation

The synthesis of 9-ethyl-9H-carbazole-3-carbonitrile can be achieved through several methods. One efficient approach involves a one-pot, solvent-free protocol. This method includes a modified Friedländer hetero-annulation reaction between 2,3,4,9-tetrahydrocarbazol-1-one and 3-amino-2-naphthoic acid in the presence of phosphorus oxychloride (POCl₃) . Another method involves the direct pseudo multicomponent transformation of 2,3,4,9-tetrahydrocarbazol-1-one, malononitrile, and 9-ethyl-3-carbazolecarboxaldehyde through a Knoevenagel–Michael addition-cyclization reaction .

Analyse Des Réactions Chimiques

9-ethyl-9H-carbazole-3-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as lithium aluminum hydride (LiAlH₄). Substitution reactions often involve halogenating agents like bromine (Br₂) or chlorine (Cl₂). The major products formed from these reactions depend on the specific conditions and reagents used .

Comparaison Avec Des Composés Similaires

9-ethyl-9H-carbazole-3-carbonitrile can be compared with other carbazole derivatives such as 9-ethyl-9H-carbazole-3-carbaldehyde and 9-ethylcarbazole-3,6-dicarbaldehyde. These compounds share similar structural features but differ in their functional groups and specific applications. For example, 9-ethyl-9H-carbazole-3-carbaldehyde has shown antitumor activity through the p53 pathway, similar to 9-ethyl-9H-carbazole-3-carbonitrile . each compound’s unique functional groups confer distinct chemical reactivity and biological activity .

Conclusion

9-ethyl-9H-carbazole-3-carbonitrile is a versatile compound with significant potential in various scientific fields. Its unique chemical structure allows for diverse synthetic routes, chemical reactions, and applications in research and industry. Understanding its preparation methods, chemical reactivity, and mechanism of action can further enhance its utility in developing new materials and therapeutic agents.

Propriétés

IUPAC Name |

9-ethylcarbazole-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2/c1-2-17-14-6-4-3-5-12(14)13-9-11(10-16)7-8-15(13)17/h3-9H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMRDSAJESGGFHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)C#N)C3=CC=CC=C31 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxyphenyl)-2-[2-oxo-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]butanamide](/img/structure/B2387334.png)

![7,7-Difluorospiro[3.5]nonane-2-sulfonyl chloride](/img/structure/B2387340.png)

amine hydrochloride](/img/structure/B2387344.png)

![N-mesityl-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2387350.png)

![4-methyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2387351.png)

![Tert-butyl 3-[(6-chloropyridazin-3-yl)methyl-methylamino]azetidine-1-carboxylate](/img/structure/B2387352.png)

![N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methoxybenzamide](/img/structure/B2387353.png)

![8-(6-Chloro-3-tosylquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2387355.png)